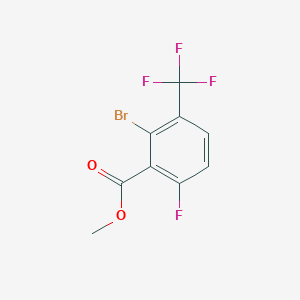

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

CAS No.: 2090828-24-1

Cat. No.: VC6035121

Molecular Formula: C9H5BrF4O2

Molecular Weight: 301.035

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090828-24-1 |

|---|---|

| Molecular Formula | C9H5BrF4O2 |

| Molecular Weight | 301.035 |

| IUPAC Name | methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 |

| Standard InChI Key | PVZVIHCUXKVVFI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate belongs to the class of fluorinated benzoate esters. Its IUPAC name is methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate, and its structural identity is further defined by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrF₄O₂ |

| Molecular Weight | 301.035 g/mol |

| SMILES | COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

| InChIKey | PVZVIHCUXKVVFI-UHFFFAOYSA-N |

| CAS Number | 2090828-24-1 |

| PubChem Compound ID | 131310739 |

The compound’s structure is distinguished by the strategic placement of halogens and the trifluoromethyl group, which collectively enhance its reactivity in substitution and coupling reactions. The bromine atom serves as a leaving group, while the fluorine and trifluoromethyl groups stabilize the aromatic ring through electron-withdrawing effects.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate involves multi-step organic reactions, often beginning with o-fluorobenzonitrile as a precursor. A patented method (CN102795993B) outlines a four-step process to synthesize 2-bromo-6-fluorobenzoic acid, which can subsequently undergo esterification to yield the target compound :

A final esterification step with methanol introduces the methyl ester group, completing the synthesis. Industrial-scale production often employs continuous flow reactors to enhance yield and purity.

Optimization Challenges

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Comparative Analysis of Related Compounds

| Compound Name | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| 2-Bromo-6-fluorobenzoic acid | Br (2), F (6), COOH (1) | 233.01 g/mol | Precursor for ester synthesis |

| Methyl 3-bromo-5-(trifluoromethyl)benzoate | Br (3), CF₃ (5) | 283.04 g/mol | Meta-directed coupling |

| Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | Cl (2), F (5), CF₃ (3) | 270.61 g/mol | Agrochemical intermediates |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume